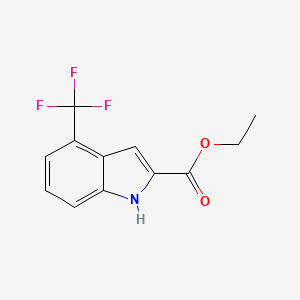

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCVQAHOSPMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564761 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-60-2 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic profile, and its strategic importance in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. These attributes make trifluoromethylated indoles, such as this compound, highly valuable intermediates in the synthesis of next-generation therapeutics.

This guide will focus specifically on the 4-(trifluoromethyl) substituted indole ester, a less common yet increasingly important isomer for accessing novel chemical space.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 317-60-2 | [2] |

| Molecular Formula | C12H10F3NO2 | [2] |

| Molecular Weight | 257.21 g/mol | [2] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Appearance | Pale yellow solid (estimated) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural similarity |

Synthesis of this compound: A Mechanistic Approach

The most direct and widely applicable method for the synthesis of this indole derivative is the Fischer Indole Synthesis .[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

Conceptual Workflow of the Fischer Indole Synthesis

Caption: A conceptual workflow for the Fischer Indole Synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of the Hydrazone

-

To a stirred solution of (3-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

-

To this mixture, add ethyl pyruvate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone. This intermediate can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Ethanol is a common solvent for hydrazone formation as it readily dissolves both reactants.

-

Acetic acid acts as a catalyst to protonate the carbonyl oxygen of ethyl pyruvate, making it more electrophilic and accelerating the condensation reaction.

-

Using a slight excess of ethyl pyruvate ensures complete consumption of the hydrazine starting material.

Step 2: Fischer Indole Cyclization

-

Add the crude hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

-

Strong acid catalysts like PPA or H2SO4 are necessary to protonate the hydrazone, initiating the tautomerization to the enamine and the subsequent-sigmatropic rearrangement, which is the key step of the Fischer indole synthesis.

-

Heating provides the necessary activation energy for the rearrangement and cyclization steps.

-

Quenching with ice and neutralization stops the reaction and allows for the extraction of the organic product.

-

Column chromatography is a standard and effective method for purifying the final product from any side products or unreacted starting materials.

Spectroscopic Characterization (Anticipated Data)

While experimental data for this specific molecule is not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 will likely be a doublet, the proton at C6 a triplet (or doublet of doublets), and the proton at C5 a doublet, with coupling constants typical for ortho and meta relationships. The C3 proton will appear as a singlet or a narrow multiplet further downfield.

-

NH Proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm), which is exchangeable with D2O.

-

Ethyl Ester Protons: A quartet for the -OCH2- group (around δ 4.4 ppm) and a triplet for the -CH3 group (around δ 1.4 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A peak in the downfield region (δ 160-165 ppm).

-

Aromatic and Heterocyclic Carbons: Multiple peaks in the aromatic region (δ 110-140 ppm). The carbon attached to the CF3 group will show a characteristic quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet with a large coupling constant (JCF ≈ 270 Hz).

-

Ethyl Ester Carbons: Peaks for the -OCH2- (around δ 61 ppm) and -CH3 (around δ 14 ppm) groups.

IR (Infrared) Spectroscopy

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

-

Molecular Ion Peak (M+): Expected at m/z = 257.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OEt, 45 Da) and the carbonyl group (-CO, 28 Da).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[5] The indole nitrogen can also be alkylated or arylated to introduce further diversity.

The presence of the trifluoromethyl group at the 4-position offers a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of lead compounds. This substitution can influence the molecule's interaction with protein targets and improve its pharmacokinetic profile.

Illustrative Reaction Scheme: From Ester to Amide Library

Caption: A general workflow for the derivatization of the title compound.

Conclusion and Future Outlook

This compound is a valuable and strategically important building block for the synthesis of novel, fluorinated indole-based compounds. Its synthesis via the Fischer indole reaction provides a reliable route to this key intermediate. The unique substitution pattern and the versatility of the ester functionality make it an attractive starting material for generating diverse chemical libraries for high-throughput screening in drug discovery programs. As the demand for more effective and safer drugs continues to grow, the application of such fluorinated building blocks is expected to play an increasingly critical role in the future of medicinal chemistry.

References

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Available from: [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

-

National Center for Biotechnology Information. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available from: [Link]

-

Arctom Scientific. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl indole-2-carboxylate. PubChem. Available from: [Link]

-

American Chemical Society. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Indoles

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, chemical reactivity, and potential therapeutic applications, offering field-proven insights for scientists and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold profoundly enhances its drug-like properties. The CF3 group is a powerful modulator of a molecule's physicochemical profile; its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound serves as a key building block in this class, offering a versatile platform for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 317-60-2 | [3] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [4] |

| Molecular Weight | 257.21 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Storage Conditions | 2-8 °C | [4] |

Spectroscopic Characterization

While specific, experimentally verified spectra for this exact isomer are not widely published, a predicted spectroscopic profile can be constructed based on established principles and data from analogous compounds. This serves as a reliable guide for characterization.

The expected proton NMR spectrum would exhibit characteristic signals for the indole core protons, the ethyl ester group, and the influence of the electron-withdrawing CF₃ group at the C4 position.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | br s | 1H | NH | Typical broad singlet for indole N-H. |

| ~7.7 | d | 1H | H-5 | Downfield shift due to proximity to CF₃; doublet from coupling to H-6. |

| ~7.5 | d | 1H | H-7 | Doublet from coupling to H-6. |

| ~7.3 | t | 1H | H-6 | Triplet from coupling to H-5 and H-7. |

| ~7.2 | s | 1H | H-3 | Singlet for the proton at the C3 position. |

| 4.45 | q | 2H | -O-CH₂ -CH₃ | Quartet from coupling to the methyl protons. |

| 1.42 | t | 3H | -O-CH₂-CH₃ | Triplet from coupling to the methylene protons. |

The carbon spectrum is distinguished by the large quartet for the CF₃ carbon due to C-F coupling and the deshielding effects of the fluorine atoms on the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.5 | C =O | Ester carbonyl carbon. |

| ~137.0 | C-7a | Indole bridgehead carbon. |

| ~130.0 | C-2 | Carbon bearing the ester group. |

| ~127.5 | C-3a | Indole bridgehead carbon. |

| ~124.0 (q) | -C F₃ | Quartet signal characteristic of a trifluoromethyl group. |

| ~126.0 | C-4 | Carbon attached to the CF₃ group, significantly shifted. |

| ~123.0 | C-6 | Aromatic methine carbon. |

| ~119.0 | C-5 | Aromatic methine carbon. |

| ~112.0 | C-7 | Aromatic methine carbon. |

| ~105.0 | C-3 | Pyrrole ring methine carbon. |

| ~61.5 | -O-CH₂ -CH₃ | Ester methylene carbon. |

| ~14.5 | -O-CH₂-CH₃ | Ester methyl carbon. |

Synthesis and Reaction Chemistry

The construction of the 4-trifluoromethyl indole scaffold is most reliably achieved through the classic Fischer indole synthesis, a robust and versatile method for forming indole rings.

Recommended Synthesis: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (3-(trifluoromethyl)phenyl)hydrazine with ethyl pyruvate.[5][6] The causality behind this choice lies in its reliability, high tolerance for various functional groups, and the commercial availability of the required precursors.

Caption: Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Representative)

This protocol is a self-validating system; successful formation of the hydrazone intermediate in Step 1 can be confirmed by TLC or ¹H NMR before proceeding to the more demanding cyclization step.

Step 1: Formation of the Hydrazone

-

To a stirred solution of (3-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

The resulting hydrazone often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization from ethanol/water.

Step 2: Acid-Catalyzed Cyclization

-

Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

-

Heat the viscous mixture with vigorous mechanical stirring to 80-100 °C for 1-3 hours. The reaction color will typically darken. Monitor by TLC for the formation of the indole product.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Key Reactivity

The chemical reactivity of the title compound is dictated by the indole nucleus and the ethyl ester functionality.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly valuable synthetic targets. This technical guide provides an in-depth, experience-driven walkthrough for the complete structure elucidation of a key exemplar, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ¹⁹F, and 2D-correlations). The causality behind each analytical choice is explained to create a self-validating, logical workflow for unambiguous structural confirmation, intended for both academic and industrial researchers in drug development.

The Strategic Imperative: Why a Multi-Faceted Approach?

Confirming the identity of a novel or synthesized compound is the bedrock of chemical research. For a molecule like this compound, with its multiple functional groups and substitution pattern, relying on a single analytical technique is insufficient. Each spectroscopic method provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS) offers the foundational data point: the molecular weight, providing a definitive molecular formula to work from.

-

Infrared (IR) Spectroscopy acts as a rapid functional group survey, confirming the presence of key moieties like the N-H bond, the ester carbonyl, and C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of detailed structural mapping. ¹H and ¹³C NMR reveal the carbon-hydrogen framework, while ¹⁹F NMR provides a clean, unambiguous signal for the trifluoromethyl group. 2D NMR techniques (COSY, HMBC) are then employed to piece the fragments together, confirming connectivity and definitively establishing the isomeric structure.

Foundational Analysis: Molecular Weight and Formula

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Expected Molecular Formula: C₁₂H₁₀F₃NO₂ Monoisotopic Mass: 257.0664 g/mol

An ESI-HRMS experiment would be expected to show a prominent ion at m/z 258.0737, corresponding to the protonated molecule [M+H]⁺. The high accuracy of the mass measurement (typically <5 ppm error) allows for the confident assignment of the molecular formula, ruling out other elemental compositions with the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Identify the peak corresponding to [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the accurate mass.

The fragmentation pattern observed in tandem MS (MS/MS) provides the first clues to the molecule's connectivity.

Proposed Fragmentation Pathway

The stability of the indole ring dictates a predictable fragmentation pattern, primarily involving the ester group.

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

This initial MS analysis confirms the correct parts are present (the molecular formula) and gives us a preliminary, low-resolution map of how they might be connected (fragmentation).

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups predicted by the molecular formula. The electron-withdrawing nature of the substituents (ester and CF₃) will slightly influence the exact frequencies.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands.

Table 1: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300 - 3400 | N-H Stretch | Indole N-H | Medium, Sharp |

| ~1710 - 1730 | C=O Stretch | Ester Carbonyl | Strong |

| ~1250 - 1350 | C-F Stretch (asymmetric) | Trifluoromethyl (CF₃) | Strong |

| ~1100 - 1200 | C-F Stretch (symmetric) | Trifluoromethyl (CF₃) | Strong |

| ~1220 - 1280 | C-O Stretch | Ester | Strong |

| ~1500 - 1600 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~2900 - 3000 | C-H Stretch (sp³) | Ethyl Group | Medium |

| ~3050 - 3150 | C-H Stretch (sp²) | Aromatic C-H | Weak |

The presence of a strong band around 1715 cm⁻¹ (C=O), a sharp peak around 3350 cm⁻¹ (N-H), and very strong, complex absorptions in the 1100-1350 cm⁻¹ region (C-F) provides powerful, corroborating evidence for the proposed structure.

High-Resolution Mapping: Multinuclear NMR Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Visualizing the Structure

To facilitate the discussion of NMR data, we will use the following atom numbering scheme.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum maps the proton environment. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring groups. The potent electron-withdrawing CF₃ group at the C4 position will significantly deshield the adjacent protons (H5, H7), shifting them downfield.[5][6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| N-H (H1) | > 9.0 | broad singlet | - | 1H | Acidic proton, often broad due to quadrupole coupling with ¹⁴N and potential exchange. |

| H7 | ~7.8 - 8.0 | doublet (d) | J_H7-H6 ≈ 8.0 | 1H | Deshielded by proximity to the CF₃ group and the indole nitrogen. |

| H5 | ~7.6 - 7.8 | doublet (d) | J_H5-H6 ≈ 7.5 | 1H | Deshielded by the ortho CF₃ group. |

| H6 | ~7.3 - 7.5 | triplet (t) | J_H6-H5, J_H6-H7 ≈ 7.8 | 1H | Appears as a triplet due to coupling with both H5 and H7. |

| H3 | ~7.2 - 7.4 | singlet (s) | - | 1H | Aromatic proton on the pyrrole ring, may show slight broadening or small long-range coupling. |

| -OCH₂- | ~4.4 | quartet (q) | J ≈ 7.1 | 2H | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| -CH₃ | ~1.4 | triplet (t) | J ≈ 7.1 | 3H | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a signal for each unique carbon atom. A key feature will be the observation of C-F coupling, where the carbon signals for the CF₃ group and the aromatic carbons near it will be split by the fluorine atoms.[7][8]

Experimental Protocol: ¹³C NMR

-

Sample & Instrument: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Expected δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J_CF, Hz) | Rationale |

| C=O | ~162 | singlet | - | Typical chemical shift for an ester carbonyl. |

| C7a | ~137 | singlet | - | Bridgehead carbon. |

| C2 | ~130 | singlet | - | Carbon bearing the ester group. |

| C3a | ~128 | quartet (q) | ³J_CF ≈ 3-5 | Bridgehead carbon, shows small coupling to the CF₃ group. |

| C4 | ~125 | quartet (q) | ²J_CF ≈ 30-35 | Carbon directly attached to the CF₃ group, shows large two-bond coupling. |

| CF₃ | ~124 | quartet (q) | ¹J_CF ≈ 270-275 | Carbon of the trifluoromethyl group, exhibits a very large one-bond C-F coupling. |

| C5 | ~123 | quartet (q) | ³J_CF ≈ 3-5 | Shows small three-bond coupling to the CF₃ group. |

| C6 | ~121 | singlet | - | Meta to the CF₃ group, coupling is often unresolved. |

| C7 | ~115 | singlet | - | Farthest aromatic carbon from the CF₃ group. |

| C3 | ~108 | singlet | - | Electron-rich carbon of the pyrrole ring. |

| -OCH₂- | ~62 | singlet | - | Methylene carbon of the ethyl ester. |

| -CH₃ | ~14 | singlet | - | Methyl carbon of the ethyl ester. |

¹⁹F NMR Spectroscopy: The Definitive Marker

¹⁹F NMR is a highly sensitive technique that provides a clean and simple confirmation of the trifluoromethyl group.[9][10][11][12] Since ¹⁹F is 100% naturally abundant, this experiment is quick and provides a high signal-to-noise ratio.

Experimental Protocol: ¹⁹F NMR

-

Sample & Instrument: Use the same sample. The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum. An external reference like CFCl₃ (0 ppm) or an internal standard is used.

For this compound, the spectrum is expected to show a single sharp peak.

-

Expected Chemical Shift (δ): ~ -60 to -65 ppm (relative to CFCl₃).

-

Multiplicity: Singlet (proton-decoupled). The three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with.

The observation of this single peak in the characteristic region for an aromatic-CF₃ group is conclusive evidence of its presence.

Connecting the Pieces: 2D Correlation Spectroscopy

While 1D NMR identifies the fragments, 2D NMR shows how they are connected. For this molecule, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to bridge non-protonated carbons and link the different spin systems.

Caption: Key HMBC correlations confirming the molecular framework.

-

Correlation from H3 to C2 and C7a confirms the position of the ester group at C2.

-

Correlation from the -OCH₂- protons to the C=O carbon confirms the ethyl ester functionality.

-

Correlations from H5 to C4 and H7 to C4 definitively place the CF₃ group at the C4 position, adjacent to both H5 and H7.

-

Correlation from the N-H proton to C2 and C7a confirms the indole ring structure.

Integrated Workflow and Conclusion

The structure elucidation of this compound is a textbook example of a synergistic analytical workflow.

Caption: The integrated workflow for structure elucidation.

By starting with mass spectrometry to establish the molecular formula, we generate a foundational hypothesis. IR spectroscopy rapidly confirms that the necessary functional groups for this formula are present. This hypothesis is then rigorously tested with a suite of NMR experiments. ¹H, ¹³C, and ¹⁹F NMR confirm the presence and local environment of every key atom, and crucially, 2D correlation experiments piece these fragments together like a puzzle, leaving no ambiguity. This logical, self-validating progression ensures the highest degree of confidence in the final assigned structure, a critical requirement for advancing compounds in research and development pipelines.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules, 24(7), 1413. [Link]

-

Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 216-228. [Link]

-

Cockburn, K. T., & Sykes, B. D. (2012). Fluorine labelling for in situ F NMR in oriented systems. ResearchGate. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2007). Photochemistry and Photobiology, 83(4), 896-905. [Link]

-

Supporting Information for various chemical syntheses. Note: This is a general reference to supplementary materials often containing raw spectral data.[Link]

-

Dieng, S. D. (2012). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons. [Link]

-

FT-IR spectrum of control indole. ResearchGate. [Link]

-

Stanley, R. J., & Zwier, T. S. (2002). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A, 106(1), 126-135. [Link]

-

Pathak, S. K., Prasad, O., & Sinha, L. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Physics, 90, 1045-1055. [Link]

-

2-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-INDOLE - 19F NMR Chemical Shifts. SpectraBase. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-409. [Link]

-

Yu, J. X., Hall, D. A., & London, R. E. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 17-33. [Link]

-

Wang, C., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(9), 1215-1223. [Link]

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Mass spectral studies of nitroindole compounds. (2010). Trade Science Inc. [Link]

-

Figure S1. 1H NMR spectrum (CDCl3, 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Al-Azawe, S., & Sarkis, G. Y. (1987). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 32(2), 242-244. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2016). Trade Science Inc. [Link]

-

Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 69(Pt 11), o1672. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Electronic Supplementary Information (ESI) for Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indole. Royal Society of Chemistry. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Supporting Information. [Link]

-

¹H, ¹⁹F and ¹³C NMR spectra of 3-((trifluoromethyl)thio)-1H-indole (11a) in CDCl3. Royal Society of Chemistry. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10). [Link]

-

Al-Tel, T. H. (2013). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 18(9), 10434-10445. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Molecules, 22(3), 506. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]

-

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate. J&K Scientific. [Link]

Sources

- 1. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Indole-2-Carboxylate Derivatives

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple bicyclic aromatic structure is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals. From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, the indole scaffold confers a unique combination of structural rigidity and electronic properties that make it a privileged pharmacophore.[1][2][3] This guide provides an in-depth exploration of a particularly versatile class of indole derivatives: the indole-2-carboxylates. We will traverse the landscape of their synthesis, from classical name reactions to modern catalytic methodologies, and delve into their diverse applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Strategic Synthesis of the Indole-2-Carboxylate Core

The construction of the indole-2-carboxylate core is a pivotal step that dictates the feasibility and efficiency of any subsequent derivatization. The choice of synthetic strategy is paramount and is often guided by factors such as substrate scope, functional group tolerance, and desired substitution patterns.

Classical Approaches: Time-Honored and Robust

Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. While sometimes requiring harsh conditions, their reliability and scalability ensure their continued relevance.

The Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3][4][5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common starting materials.[3][6]

Mechanism in Brief:

-

Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an α-ketoester (e.g., ethyl pyruvate).

-

Tautomerization to an ene-hydrazine.

-

A[7][7]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate.

-

Aromatization and subsequent cyclization with the elimination of ammonia to yield the indole-2-carboxylate.[4][5]

Experimental Protocol: A Representative Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate [8]

-

Step 1: Phenylhydrazone Formation (Implicit): To a solution of 5-chloro-1H-indole-2-carboxylic acid (2 g, 10.22 mmol) in a mixture of 5% HCl solution (50 ml) and ethanol (50 ml), the reaction is refluxed for 18 hours. While this specific protocol starts from the carboxylic acid for esterification, the core Fischer synthesis would involve reacting 4-chlorophenylhydrazine with ethyl pyruvate in an acidic medium.

-

Step 2: Cyclization and Esterification: The reaction mixture is refluxed.

-

Step 3: Work-up and Isolation: After reflux, the reaction volume is reduced in vacuo. The precipitated product is filtered. The mother liquor is evaporated, and the residue is washed with a mixture of acetone and water to afford the final product.

Causality Behind Choices: The use of a strong acid like HCl is crucial for catalyzing the cyclization and ammonia elimination steps. Ethanol serves as both a solvent and the source of the ethyl group for the ester. Refluxing provides the necessary thermal energy to overcome the activation barriers of the rearrangement and cyclization steps.

Modern Catalytic Approaches: Precision and Versatility

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to previously challenging substitution patterns.[1][9]

The Larock Indole Synthesis: Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs indoles from ortho-iodoanilines and disubstituted alkynes.[10][11][12] This method is particularly valuable for its versatility in introducing a wide range of substituents at the 2- and 3-positions of the indole ring.[11][13]

Mechanism in Brief:

-

Oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst.

-

Coordination and insertion of the alkyne into the Pd-C bond.

-

Intramolecular cyclization onto the aniline nitrogen.

-

Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.

Experimental Protocol: A General Larock Indole Synthesis [11]

-

Reagents: Ortho-iodoaniline, a disubstituted alkyne, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent (e.g., DMF or NMP).

-

Procedure: The reagents are combined in a reaction vessel under an inert atmosphere and heated. The reaction progress is monitored by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed to remove inorganic salts. The organic layer is dried and concentrated, and the product is purified by chromatography.

Causality Behind Choices: The palladium catalyst is the linchpin of this reaction, facilitating the key C-C and C-N bond-forming steps. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is necessary to neutralize the HI generated during the catalytic cycle.

The Sonogashira Coupling and Cyclization: This two-step sequence provides another efficient route to substituted indoles. It begins with a palladium-copper co-catalyzed Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole ring.[14][15][16]

Experimental Protocol: A Representative Sonogashira Coupling followed by Cyclization [14]

-

Step 1: Sonogashira Coupling: A mixture of an ortho-iodoaniline, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is stirred at room temperature or heated.

-

Step 2: Cyclization: The resulting 2-alkynylaniline can be cyclized under various conditions, often with the aid of a base or a transition metal catalyst, to afford the indole.

Causality Behind Choices: The dual catalytic system of palladium and copper is crucial for the Sonogashira coupling, with palladium facilitating the oxidative addition and reductive elimination steps and copper activating the alkyne. The subsequent cyclization is often promoted by a base that facilitates the nucleophilic attack of the aniline nitrogen onto the alkyne.

II. Post-Synthetic Functionalization: Tailoring the Indole-2-Carboxylate Scaffold

Once the core indole-2-carboxylate is synthesized, a plethora of reactions can be employed to introduce diverse functionalities at various positions of the indole ring, enabling the fine-tuning of its biological activity.

N-Functionalization: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17] It is particularly useful for the N-arylation of indoles, a modification that can significantly impact their pharmacological properties.[18][19][20]

Mechanism in Brief:

-

Oxidative addition of an aryl halide to a Pd(0) complex.

-

Coordination of the deprotonated indole nitrogen to the palladium center.

-

Reductive elimination of the N-arylindole product and regeneration of the Pd(0) catalyst.[17]

C3-Functionalization: Expanding the Pharmacophore

The C3 position of the indole ring is a common site for modification, and introducing substituents at this position can have a profound effect on biological activity.[21][22]

Experimental Protocol: C3-Alkylation of an Indole-2-carboxylate [23]

-

Step 1: Acylation: An ethyl 5-chloro-1H-indole-2-carboxylate is reacted with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce an acyl group at the C3 position.

-

Step 2: Reduction: The C3-acyl group is then reduced, for example, using triethylsilane in trifluoroacetic acid, to yield the corresponding C3-alkyl derivative.

Causality Behind Choices: The Friedel-Crafts acylation at the C3 position is facilitated by the electron-rich nature of the indole ring. The subsequent reduction of the ketone provides a stable alkyl substituent.

III. Therapeutic Applications and Structure-Activity Relationships (SAR)

Indole-2-carboxylate derivatives have emerged as promising candidates in various therapeutic areas due to their ability to interact with a wide range of biological targets.

Anticancer Agents

A number of novel indole-2-carboxamide derivatives have been synthesized and evaluated for their anticancer properties.[24][25][26] Some of these compounds have shown exceptional cytotoxicity against various cancer cell lines by targeting key protein kinases such as EGFR, HER2, and VEGFR-2.[24]

Quantitative Data on Anticancer Activity:

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

| 6i | MCF-7 | 6.10 ± 0.4 | [24] |

| 6v | MCF-7 | 6.49 ± 0.3 | [24] |

| 8g | M. tb H37Rv | 0.32 | [25] |

| 9a | BT12 (AT/RT) | 0.89 | [25] |

| 9a | BT16 (AT/RT) | 1.81 | [25] |

Allosteric Modulators of Cannabinoid Receptors

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, offering a novel approach to modulating the endocannabinoid system.[7][8][23] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl group and at the C3 position of the indole ring significantly influence the allosteric modulatory activity.[7][8][23][27]

HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[28][29][30][31] The indole nucleus and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase enzyme.[28][30][31]

IV. Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships.

Caption: The Fischer Indole Synthesis Workflow.

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Blog Posts [dukevertices.org]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. ijpba.info [ijpba.info]

- 14. spuvvn.edu [spuvvn.edu]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 26. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 27. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 31. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Preliminary Biological Screening of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro biological screening of the novel synthetic compound, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[3][4] This document outlines a logical, tiered screening cascade designed to efficiently characterize the foundational bioactivity profile of this compound. We present detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, antioxidant potential, and anti-inflammatory activity, complete with guidance on data interpretation and quality control.

Introduction and Rationale

This compound is a synthetic heterocyclic compound featuring an indole nucleus substituted with a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 2-position. The indole framework is a core component of numerous natural and synthetic molecules with significant therapeutic value.[2] The CF3 group, a bioisostere for a methyl group, is a key feature in modern drug design, often improving pharmacokinetic properties.[3][4]

Given this structural rationale, a preliminary biological screening is warranted to identify any primary activities that could guide future drug development efforts. A logical screening cascade is essential to systematically evaluate a compound's potential, starting with broad toxicity assessments before proceeding to more specific pharmacological assays. This approach ensures that resources are allocated efficiently and provides a clear, data-driven path for subsequent investigation.

The Screening Cascade: A Phased Approach

A tiered approach is the most logical strategy for the initial evaluation of a novel chemical entity. This ensures that a baseline understanding of a compound's interaction with biological systems is established before committing to more complex and resource-intensive assays.

Caption: A logical workflow for the preliminary biological screening of a novel compound.

Phase 1: In Vitro Cytotoxicity Assessment

Rationale: The first essential step in evaluating a novel compound is to determine its general toxicity against living cells.[5] A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, unless it is being developed as a cytotoxic anticancer agent. The Resazurin (Alamar Blue) assay is a robust, sensitive, and non-destructive method to assess cell viability and proliferation.[6][7]

Principle of the Resazurin Assay

The assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye Resazurin is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent product, resorufin. This conversion is directly proportional to the number of viable cells.[5][6]

Caption: The biochemical principle of the Resazurin cell viability assay.

Detailed Protocol: Resazurin Cytotoxicity Assay

-

Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM), ensuring the final DMSO concentration is ≤0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Assay: Add 20 µL of Resazurin stock solution (e.g., from a commercially available kit) to each well.[6] Incubate for 2-4 hours at 37°C.

-

Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Phase 2: Primary Bioactivity Screening Panel

Assuming the compound shows low cytotoxicity (e.g., IC50 > 50 µM), it can proceed to a panel of primary assays selected based on the known activities of indole derivatives.[1][8]

Antimicrobial Susceptibility Testing

Rationale: Indole derivatives are widely reported to possess antimicrobial properties.[2] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Detailed Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) adjusted to a 0.5 McFarland standard, then dilute to the appropriate final concentration (~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).[9][10]

-

Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.[9]

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control antibiotic (e.g., Ciprofloxacin).[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.[9]

Antioxidant Activity Assay

Rationale: The indole nucleus can act as a hydrogen or electron donor, giving many indole derivatives antioxidant properties.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method for evaluating this free radical scavenging activity.[12][13]

Principle of the DPPH Assay: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity of the sample.[12][13]

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Also prepare a range of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.[12]

-

Reaction: In a 96-well plate, add 100 µL of the test compound or standard dilutions to the wells. Add 100 µL of the DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[12] Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory (COX Enzyme Inhibition) Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[15][16] Since some indole derivatives show anti-inflammatory activity, screening for COX-1 and COX-2 inhibition is a logical step.[17]

Principle of the COX Inhibition Assay: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product. An inhibitor will prevent this color change.[18][19]

Detailed Protocol: Colorimetric COX Inhibition Assay

-

Reagents: Use a commercial COX inhibitor screening kit which contains purified ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid, and a chromogenic substrate (TMPD).

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.

-

Inhibition Step: Add various concentrations of the test compound or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 5-10 minutes at 25°C.

-

Initiate Reaction: Add the colorimetric substrate solution followed by arachidonic acid to start the reaction.

-

Measurement: Immediately read the absorbance change over time at the specified wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode.[18][19]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and decision-making.

| Assay | Endpoint | Hypothetical Result for this compound | Interpretation |

| Cytotoxicity (HeLa) | IC50 | > 100 µM | Compound is non-toxic at tested concentrations. |

| Antimicrobial (S. aureus) | MIC | 16 µg/mL | Moderate antibacterial activity. |

| Antimicrobial (E. coli) | MIC | > 128 µg/mL | No significant activity against Gram-negative bacteria. |

| Antioxidant (DPPH) | IC50 | 75 µM | Weak free radical scavenging activity. |

| COX-1 Inhibition | IC50 | > 100 µM | No significant inhibition of COX-1. |

| COX-2 Inhibition | IC50 | 25 µM | Moderate and selective inhibition of COX-2. |

Conclusion and Future Directions

Based on the hypothetical data presented, this compound emerges as a non-cytotoxic compound with moderate antibacterial activity against Gram-positive bacteria and moderate, selective COX-2 inhibitory potential. These initial findings provide a strong rationale for further investigation.

Next steps would include:

-

Secondary Screening: Confirming the COX-2 activity in cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages).

-

Mechanism of Action Studies: Investigating the mode of antibacterial action.

-

Structure-Activity Relationship (SAR): Synthesizing and screening analogs to improve potency and selectivity.

This systematic screening approach provides a robust and efficient pathway to characterize the biological potential of novel chemical entities, enabling data-driven decisions in the early stages of drug discovery.

References

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiT6qNkD2D9GbXTt1wWRw0XztkMd3zB2n8L9FbK1GpwG8ReblD1h_dAhixXeIQ_mMAdRL0mcQVaxWzjsK4KH554lFNM0NhimprtJ_nu92Ltirvyc-7Irarw9s89rJxXPz2lFHENMvxKCL5syCF0L5YRG6LGXRMu_bZhltM5XaivJq9jsAjE2TD66FPbfgPIwhXtOCLgsCllWzcP8QyLkopqtj382HFhQ3BPpPch0l9p-Y=]

- MI - Microbiology. (n.d.). Broth Microdilution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFynt_K4MiusXJqsg-FZ2ad3FWOVCQ3W8JSAysL2h5plEaK5YURy5j0Q6-U-yDBENLKZL5BqMGCICkyDGPtz5fMVMNTH9D5aMJMk1pDZFaQhLwenoKqWJeHS-0BWa2lpnjSR915EEi-DC3o6w9CUUMOlqnjgELn]

- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0XB-BY5p7ksOP5xlJpBIv2_TtzYSYvnFKvTsZttmozAlq0f8OgJEumf5y7GHZzJa3YEhzOefHJqHPpZdXJn2Mao1d7p1bLCugjG6i4nEPzeNP4rCGWuQhhyHmi9-iQtuNjZZuwqF9HH2vuNYk6Ienv-svlu8uS1eUlCqAWs1b97iviO0X2Np1qEIOFmlRyWiDd2PzsqqViTiYs4H7OioEoW5ZUjz74G2v4hdHpxJnNqASdU=]

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL13jpLsrMFrSjQnbmIdS9pA3USSte6w_Shwp5Cj6OpQe-nQ5oDZqLh7NZ6CBgGZVOk4c_20kkJG8vBJITVtROBDzyTR4c6VcuhRNjlDBrumjG0UAW49Lscb2eDeYlsNuhCrHMNGLHB6NJvgN6pjoT8M-IZbKIM92NWuY3tihtjKRAYTPgeEVLIzFWHCyKk59z8m12Gy62NbaoiTXDEfSAGBqx4oxP1ORTEOZUkUmhSiXyFqBzSTusGeEoSA==]

- Katayama, M., et al. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy9gGVKZcIoAIMDytKXpbAD-ma5uGpWo_QxNECJ-C8hyEB6cJPXN0LFMl9DUT0dyK0EK5rSqiN44rhqzgnV-5cOHNeigHC4XckdEAkDlKzQ92lHMkDuotYHx7ZEFHsPnwOqaY7]

- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe6HD2wLXtyvsN5U874I7TL4lxcBBPF2l2HbwJC4noTpe3hQW2xvAGokC_CM-jbmC5ez8n43IZuVW216MvOH1_HanpkMF6Df0Bp88862yVGQYi9WvTCXQoCJMumeomqqZS19Eox3c3UyikXJl5t-QHeop8CI304QyE6ikpdfD2nbRpJWA40gDKLPltFlXSkUmtIYWE_VqHKkhDcUc=]

- Benkhaira, et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr0iARI6Md0MwbM3k_Y80d7Xn8e1OX6yRlX6W7GeEiDmofAaVpfSTumAQTLk-JpVfZqb1GH_9mwS0DszVwpSZD77pJVvb_ROnkk8pteLtWolN5YEXBwVLDEMFuvZAtXavjjinm3_DYLsm_gHZNn16z-uUfIAybRIq0ePilCfz2JkWry7GvLC9kZzoTVfYJmLPduqfylBQKM8MypVUKVtNjYqFk7FR0GhX06byob4aezOgI1aeDe3Qhtu4R_w==]

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvSl2PpbefyUJDxCEm1jMyF2cmdALhsuVhTxBUiEw4doNrzNgvhhdydHVBFNLRgq4_5zD7kKw8fH_0uRC3xOEebNPqy4HtllW19TWHaU1lOzcyINPlWI-oAuf6f-pD7Zo60UA1cur1lKOMr_esHaDlaRKhGXPPUqu-iEJeC25P5QaCKzuqH0UpwA98sA==]

- Rowlinson, S., et al. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDlF8Kw6zK7VOnkhTLyOBgAcz2Nq6QGEcEYShV_KO-gdFvxLaN5Xg7Ji30ONr-tgGc7d9-uIKxYAkNp8qAzukw-kcxIZiwDQDetyBjhN-b42PRGCzw6QxwrJ6QygWfDCstWYVUM2ZN09pfks-nj5C5DW7mGuADQ_TpqP1EVeo6mFpDGwNo_Ew=]

- Bio-protocol. (2018). Broth microdilution susceptibility testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmQ7UEYxtjTv4NS1751llHXGB-6mLhGGDuAeTX12irsnKAwFx6fn_7XrHjdRTjlsmZPIfwuTvulTq9gdv2kXkTae_mpHNAlPVmlBlWgiFL5NKtoyAeexz3O9qUur6ApHTZ62U6h_ZNeLvBLwRyveSG3jHpJX6SgdjgXg==]

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsoA-GM3irCYTk_XJAGODRi8VCkr4Di5ebjRJoU4jyik5hlIa_VgjvGC4rBjZ-t7AGFjek9ubgymde5SfxMYh_XjeyLlv_JtWVbgqJIFMHsXEWVXKzlUAXle0tde4U8jDbBSMXJyLPCNUVLWUHTchcbyCic78PS3UU5WKbd83V1_78IiXgEqq5n3zANhoYnjs=]

- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd0i-s-7_rKwRRQ-VtSt1iNTSaMSS1VwuFSNv7PS-vbvg16e9kSTOI5PoHukmFdATjFrYnjr00pZr-JOBNM5UbSqDA_rjLEsfeAzwRvz23lnFbqAH1okN_uGNhrinItflaDQ0fSjbU76sZgfnz6n9YMzQTs14DsfWjzRYXAy_V3WvywoVjF4Gu08z88gg2-sk6txripxrXXw==]

- Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit, Resazurin based. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJE0DATiWZSTlq2mb91UYHxKI4bJYDLcGQBAptlrcQhvvidFJFO-GngTQgKLdXa6KfSUonDkvKF6bYgTj6NLEINLLIKPFCtta-IyT8zl8x5wor4jSAUO5z7AQ-ky_95REgtKJZ42P9KCToGN62JlHP]

- MDPI. (n.d.). DPPH Radical Scavenging Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUA2MDC5nr0QBVVfJQ9OvEIU3wlNhZT9-U320v6R_6pIeC2h9aFBda8vTBkBkA2zgGE5kfjcfKUL9vayjfTNKv7IOoRDqwNAbYLzofXmHgV7Nj6R_vieGiG74EYUACkG-QWn0=]

- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfvy--F7BHkbFlRcdKeEzz9zIEhQjbTatGgv1FQbWp1TUY-J8MuFXJVEi5TGtIcUT9H1jii6FP4G0qdZAej_EKwjm-4jepuWfwk56reXSdT4V8gp5b4TleAkul0KOlOzCSUA1RNZhKAdAyOQ=]

- Bio-protocol. (2022). 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYyfCbA1mdQ9NUoKOtYRzegOb3BZRcIEcwCsMVLFgFo7v5_JqY9nrkL_NxB8v_4NhvHiK7Fp2hGBvnpJ1qyJsHg9N0otx9wGvj7ZTMG4b9sHzex27QSEX_orcSH5fZuANwDOy1QFH2T4wyl3U3kUJgZpYg7ZTPzvI1NA8=]

- Semantic Scholar. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWlm-ih6hGn_SLobNyuM27jHDwFfIbQpB-6DqUvFCmJ5X26vY7trCWkjeU5vqNUxs_3pcVwCRAwIcDv4LSEPFOGRZc-RTsHxSQVTta3Q-vS3jGyySPHud4sgKo7eLqYKAuAnNr-gJsxpUdTynLi80UVlzP8pEzVDP--lhg_HflcylQZIrqCBqH0U0BTaGRIzWTspQkwGHiYDWryOgygFJQ_TqKT89MEJVh8rV6tjpFcDuXBHw0ca0y9Noe7aFodOx_kWMGy1uqSbkoucNapg==]

- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRdgPhLR_H20lR9S3nr-RNXiHOdNzzEwLk-h5JMiGUmkt-NTjIHzp6X-8BACclJIdlGZrCDGt_PMiRplYvL5ZNWI-8B9NSoBaaMHnhgRA5juIAHJ63zL_r5utntjaBHTuGkfbUhrlZJfL598mSiC9iE4vztM297qgQJygVgGVXr4XQ2ExR5xhfjaZbqq5t4wNPIoPVVHmr12YMBge07cb_b8r8fKsji011Sqe_L_Rtz41iRwQTflQ=]

- Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel, Switzerland). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQU-Uy1wmMG7NnOTWFjkaym1FdRzosDq9rP0e_YpWYtriol3JKuA_Qrm1yywHPCs3hJNPsQMF_BbJvkBu08Fr7o2139Q4-tf69uyHYaCozBrNPCrZc17WlUUatlyJpahNE_OcRSB0V5i5-clO-MFNvC49GJThLuaFB-BzGIvMBKfh5QaIiNko=]

- Emter, R., et al. (2015). A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay. Toxicology in Vitro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYqIfLni4Qk7NQG_z13TrqtLln9wfBaVRjoHF4PHDYnRiHP65qxNTTqjRUuV7WA3M-enUpMJ49oCQBC94z84qL-PQHPw9_ZI3jOvo07DU47g8hVjoXUhrMepA2M3E8XTWPYI_]

- Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFvFJ8c_V4Ry9zrANIR5OLQj15ZTcO2UkrYfC51JRdbRMjg4pdTFpd6GbgGSBQ4ir2nNCVkwI-7il8SAHtSwktpdb4GKYQhu0riS_Zz4gwcgvrGcFiWOomWiiC3jTI8O9D8_BM4uMEV9lexxfS2vPBYt9oFS_Z-P0ll55WONMQh9wjUTvICSs=]

- Tolosa, L., et al. (2015). General Cytotoxicity Assessment by Means of the MTT Assay. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd8Fyd-QMK-fXVAyB6tbgOgLlgP_A7a4M-VMH1BQ_B8X-BrQdu_SJDBzb9iTJYnE2KOVDR3mxoy9zVT6DjRl87aVbh2l9qdcvGHOsj9Xj6IznsmZc41VO_roEzUJ8S6ovdZjatd3iXjFy-CT6VVzZWuJvTwW0qXBpyyZQWMUsoJcg3oPbBChx6zA==]

- Kumar, P., et al. (2010). Synthesis and biological screening of some new novel indole derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7UlFcPnvJYFFmC8lCyyoxZ3FnRFIKf4CnF6PaLezD6-OwLRaRE5GOS_UDFhLMqTRtoC8cVDfytXVt7Ymt__hCDNq3mzumiZTVmuBvgoPjfqIwv79QFM3vbm19-5zb5WjFnSToZ5Rsbc_6tbcktWNxNw1mSuOxajsIPafUMdzg1lBnQ_eo--6H7IC9MEpSHA==]

- ResearchGate. (2025). Synthesis and Biological Screening of Some New Novel Indole Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgv0YRq2h-BCRzt2GGAwuFMtUeZJpUmaSFAMHWoDxtjO8edC2YLV71RM3_tcGyiBQNFlT6Um5IkOpd9WRPpLMh9sbwkQOjGS6PbB139gitMOOdZSwI7Q0UF17P7DT4Mmf_CZh0Y-f5NeGDA0Jor6GcNSjftYlonVTC2CgUoJU7uACQXS4FUZnvIENPA96AbmHIRHDTDAZelZgZ1ZMSPEeokymNr0MDxOwmZSXEDO632WMGmh5S]

- MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhSjQcmsZHfI3bTpTahINC4RwVwbW0m06K74LV_aoSRNC0nNg8bjfwtoulfLFAoAesjnS2k4USVt51ddwidsw7k8AmFGIk9imb6_P5U9WmLbAU3LUl6pbmwpm3Uk776Bk=]

- Kanwal, et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyo_ZQZIq5ukEzBZbTYiLqUEX-mAngkdkS3dlS-GfBDKE9afQZvyKRMVdsKrFqGZKH-OFYU9ucjBgUSkB5WwM-UU-GaOvdxIgOhyYa5oAyF7yIlPwnyjGiEmkH0dJV4fIrw1nAb6ygG3OqCQUO]

- Khan, I., et al. (2020). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGCutL36hXibldpDC4yh1tWjstlaVdp9JbrSFgoYCSahJYAxfks2aA0LKnM1L4JPTP5_NzdGqYiSASsUGaEismeEy8iUuElGtKv0rhJ_C3MdIBvSonl95uFr_OK7xm2zRxN2Of5RHtxAiTW-E=]

- ResearchGate. (n.d.). Indoles and trifluorides with biological activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwDwYqsqrVzDYVjxlM9ZBZlbee11ZbUhhuSNFH4tA59cW15ESYrqVJfiqJhKXly5RTkPtDY6VSLLE21mEyVci7gPYpp6V9NANPLBQQFcDA9VvwSkbZEo1cqX5ZJnSXAuDXLhR3Py9_WCehmtobZbAseoJdxnNb-jWmwhwBtwxPv005Dpl8UUfiTbJp73CRb6jfXc7A6rYIHirhJmSYa53nsA==]

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2_GLLkwRhl63BXv5Vvl4jjE1ehJW5WRBzQz8dw5ocgbvRp8tFfuM8ZRwLqSg19gi12wvgIjd331a-GmFRoan5Jkuq3zXK2RNAALNRB677OFghq7VZ80Lfo3mCIQ68ryxR_1DnUzxSjBy0xJcyj0QEnxfVTMg6TfVy26rWBNP0H9wJfh-3GQCEQnynslF58NQNwDthTVoUgRR0883IRSwnZl-t4EVutZLTGvA=]

- Singh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuBq0IAU2TTMtAAfxPlTbyQtVNHGxzQw3shmA0YfagJYuOUuzPId1W2_6Hq5MqeYarIZI5pPuR9-HUVObSBZpodg26EzfD4lzvWEr5okbgBqWa2-dPy8gLvKB6N9-BVsxNCu8ibeKFuSAwtD65MOCi8GgKkP0ZgwisOZ2xZUeMgRbk7jtGTq_EMqhWxEDnZSSMjSoZq7zlAJGNPzyMEL4ItnxAdRzlWxzaO_m10XRcY2tl8EQvUK1IusDfaHasmDa5VA==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kosheeka.com [kosheeka.com]

- 6. 体外毒性检测试剂盒,基于刃天青 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. pjps.pk [pjps.pk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

- 18. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]

- 19. academicjournals.org [academicjournals.org]

An In-depth Technical Guide on the Core Therapeutic Mechanisms Enabled by the Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate Scaffold

Foreword: The Unseen Architect in Drug Discovery

In the landscape of medicinal chemistry, not all molecules of significance are the final therapeutic agents that reach the patient. Many serve a more foundational role as key architectural frameworks, or scaffolds, from which a multitude of potent and selective drugs are born. Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a prime example of such a scaffold. Its true "mechanism of action" lies not in its own inherent biological activity, but in the diverse and potent mechanisms of the derivatives it helps create. This guide delves into the core therapeutic pathways that can be modulated by leveraging the unique structural and electronic properties of this versatile indole scaffold. For researchers and drug development professionals, understanding the potential of this building block is the first step toward innovating the next generation of targeted therapies.

The Strategic Importance of the Indole-2-Carboxylate Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The this compound structure offers several strategic advantages for medicinal chemists:

-

Structural Versatility: The indole core provides a rich template for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize binding to a wide range of biological targets.

-